molecular formula C10H8N6O3 B3839660 N-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide

N-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B3839660
M. Wt: 260.21 g/mol
InChI Key: STWTXRWKXLITHS-LFYBBSHMSA-N
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Description

N-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide typically involves the condensation of 4-nitrobenzaldehyde with 1H-1,2,4-triazole-5-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of N-[(E)-(4-aminophenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized triazole derivatives.

Scientific Research Applications

N-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide
  • N-[(E)-(4-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide

Uniqueness

N-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in various redox reactions, making the compound versatile in different chemical and biological contexts. Additionally, the combination of the nitrophenyl group with the triazole ring enhances the compound’s potential as a multifunctional agent in scientific research and industrial applications.

Properties

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O3/c17-10(9-11-6-13-14-9)15-12-5-7-1-3-8(4-2-7)16(18)19/h1-6H,(H,15,17)(H,11,13,14)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWTXRWKXLITHS-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=NC=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=NC=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 2
N-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 3
N-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 4
N-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 6
N-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide

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